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Compound of Interest

Compound Name: 2-Octanol, 1-bromo-

Cat. No.: B3032594 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and characterization of the versatile building

block, 1-bromo-2-octanol. This bifunctional molecule, incorporating both a reactive bromine

atom and a secondary alcohol, serves as a valuable intermediate in the synthesis of a variety

of more complex organic molecules. This document provides a comprehensive overview of a

reliable synthetic pathway and the analytical techniques used to confirm the structure and

purity of the target compound.

Synthesis of 1-Bromo-2-Octanol
1-Bromo-2-octanol can be effectively synthesized through the regioselective ring-opening of

1,2-epoxyoctane. This method is preferred for its high regioselectivity, yielding the desired

isomer.

Reaction Pathway: Epoxide Ring-Opening
The synthesis proceeds via the acid-catalyzed ring-opening of 1,2-epoxyoctane using

hydrogen bromide (HBr). The reaction mechanism involves the protonation of the epoxide

oxygen, followed by a nucleophilic attack of the bromide ion. This attack occurs at the less

sterically hindered carbon atom (C1), resulting in the formation of 1-bromo-2-octanol.
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Caption: Reaction pathway for the synthesis of 1-bromo-2-octanol.

Experimental Protocol
A detailed experimental protocol for the synthesis of 1-bromo-2-octanol via the ring-opening of

1,2-epoxyoctane is provided below.

Materials:

1,2-Epoxyoctane

48% aqueous Hydrogen Bromide (HBr)

Diethyl ether

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-epoxyoctane in diethyl

ether.

Cool the solution in an ice bath.

Slowly add a stoichiometric amount of 48% aqueous HBr to the stirred solution.

Allow the reaction mixture to stir at room temperature and monitor the reaction progress

using Thin Layer Chromatography (TLC).

Upon completion, transfer the reaction mixture to a separatory funnel.

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and

brine.

Dry the organic layer over anhydrous MgSO₄.

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator to yield the crude product.

Purify the crude 1-bromo-2-octanol by vacuum distillation or column chromatography on

silica gel.

Characterization of 1-Bromo-2-Octanol
The structure and purity of the synthesized 1-bromo-2-octanol are confirmed using a

combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow for Characterization
The following workflow outlines the process from the synthesized product to its full

characterization.
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Caption: Workflow for the characterization of 1-bromo-2-octanol.

Spectroscopic Data
The following tables summarize the expected spectroscopic data for 1-bromo-2-octanol.

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.80 m 1H CH-OH

~3.50 dd 1H CHH-Br

~3.40 dd 1H CHH-Br

~2.50 br s 1H OH

1.20 - 1.60 m 10H -(CH₂)₅-

~0.90 t 3H CH₃

Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~71.0 CH-OH

~40.0 CH₂-Br

~35.0 CH₂

~31.8 CH₂

~25.5 CH₂

~22.6 CH₂

~14.1 CH₃

Table 3: IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Broad O-H stretch

2950 - 2850 Strong C-H stretch

~1050 Strong C-O stretch

~650 Medium C-Br stretch

Table 4: Mass Spectrometry Data (EI)

m/z Relative Intensity Assignment

208/210 Varies
[M]⁺ (Molecular ion peak with

Br isotopes)

129 Varies [M - Br]⁺

111 Varies [M - Br - H₂O]⁺

87 Base Peak [CH(OH)CH₂Br]⁺

Conclusion
This technical guide has outlined a reliable method for the synthesis of 1-bromo-2-octanol via

the ring-opening of 1,2-epoxyoctane and has provided the expected characterization data. The

detailed protocols and tabulated spectral information serve as a valuable resource for

researchers and professionals in the fields of organic synthesis and drug development,

facilitating the use of this versatile intermediate in their scientific endeavors.

To cite this document: BenchChem. [Synthesis and Characterization of 1-Bromo-2-Octanol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3032594#synthesis-and-characterization-of-1-bromo-
2-octanol]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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